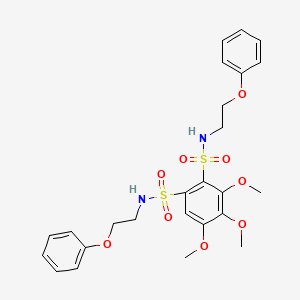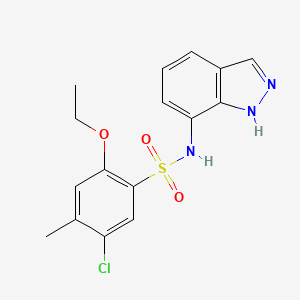![molecular formula C19H17Cl2N3O2 B11064270 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide](/img/structure/B11064270.png)
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of compounds known as 1,2,4-triazoles and contains both an oxadiazole ring and a phenyl ring.
- The compound’s structure features a dichlorophenyl group, an oxadiazole moiety, and a 3-methylbutanamide side chain.
N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-methylbutanamide: is a chemical compound with the molecular formula C25H21Cl2N5O3S and a molecular weight of approximately 542.45 g/mol .
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be synthesized through various methods involving condensation reactions.
Reaction Conditions: These would typically involve the reaction of appropriate starting materials under controlled conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformation. For example
Major Products: These reactions could yield derivatives with modified functional groups or side chains.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for further chemical investigations, such as ligand design or coordination chemistry.
Biology and Medicine: Limited research suggests potential bioactivity, but further studies are needed to explore its biological effects.
Industry: Its applications in industry remain largely unexplored.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is not readily available. Further research is required to understand how it exerts its effects.
Molecular Targets: Identifying specific molecular targets would require experimental studies.
Comparison with Similar Compounds
Similar Compounds: Other related compounds include
Uniqueness: The compound’s combination of an oxadiazole ring, a phenyl group, and a 3-methylbutanamide side chain sets it apart from other similar structures.
Remember that while this compound shows promise, further research is essential to unlock its full potential
Properties
Molecular Formula |
C19H17Cl2N3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-11(2)9-17(25)22-16-6-4-3-5-13(16)19-24-23-18(26-19)12-7-8-14(20)15(21)10-12/h3-8,10-11H,9H2,1-2H3,(H,22,25) |
InChI Key |
LOPZRCNLAPZVJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]methyl}-2-phenylacetamide](/img/structure/B11064198.png)

![6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11064207.png)
![Oxalamide, N-(benzo[1,3]dioxol-5-yl)methyl-N'-(pyridin-3-yl)methyl-](/img/structure/B11064221.png)
![2-Furancarbonitrile, 4-[[(7-chloro-4-quinolinyl)thio]methyl]-5-propyl-](/img/structure/B11064222.png)
![17-chloro-1,2,10,14-tetrazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-2,4,6,8,11,13,15(20),16,18-nonaen-21-one](/img/structure/B11064223.png)
![Methyl {2-[2-(cyclopropylsulfamoyl)-4,5-dimethoxyphenyl]ethyl}carbamate](/img/structure/B11064226.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11064231.png)

![4-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11064246.png)
![[4-({5-[(benzylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-3-nitrophenyl](pyridin-2-yl)methanone](/img/structure/B11064268.png)
![3-(1H-indol-3-ylmethyl)-7,7,8a-trimethyl-5-thioxotetrahydro-5H-[1,3]oxazolo[3,2-c]pyrimidin-2(3H)-one](/img/structure/B11064274.png)
![3,4,5-trimethoxy-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11064275.png)
![5H-Oxazolo[3,2-a]pyridine-8-carbonitrile, 2,3-dihydro-2,7-dimethyl-5-oxo-](/img/structure/B11064279.png)
